molecular formula C6H5Cl2NO B11824774 2,6-Dichloro-4-methylpyridin-3-ol

2,6-Dichloro-4-methylpyridin-3-ol

Katalognummer: B11824774
Molekulargewicht: 178.01 g/mol
InChI-Schlüssel: OYZSJXBJSJATNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-4-methylpyridin-3-ol is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methylpyridin-3-ol typically involves the chlorination of 4-methylpyridin-3-ol. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions . The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 2 and 6 positions of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and optimized reaction conditions to minimize by-products and maximize the efficiency of the chlorination reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Sodium hydroxide, ammonia; aqueous or alcoholic solvents.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Less chlorinated pyridine derivatives.

    Substitution: Hydroxyl or amino-substituted pyridine derivatives.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dichloro-4-methylpyridin-3-ol is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H5Cl2NO

Molekulargewicht

178.01 g/mol

IUPAC-Name

2,6-dichloro-4-methylpyridin-3-ol

InChI

InChI=1S/C6H5Cl2NO/c1-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3

InChI-Schlüssel

OYZSJXBJSJATNS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.